3-Chloro-1-propanol fundamental chemical properties
3-Chloro-1-propanol fundamental chemical properties
An In-depth Technical Guide to 3-Chloro-1-propanol: Core Properties, Synthesis, and Applications for the Modern Researcher
Authored by a Senior Application Scientist
This guide provides an in-depth examination of 3-chloro-1-propanol (CAS No. 627-30-5), a bifunctional organic compound of significant utility in chemical synthesis. Known also as trimethylene chlorohydrin, its unique structure, featuring both a primary alcohol and a primary alkyl chloride, establishes it as a versatile building block for synthesizing a wide array of more complex molecules.[1] For researchers in pharmaceuticals, agrochemicals, and material science, a comprehensive understanding of this intermediate is crucial for innovation and process optimization. This document moves beyond a simple recitation of facts to explain the causality behind its reactivity, synthesis protocols, and handling procedures, ensuring a field-proven, trustworthy resource for laboratory professionals.
Core Physicochemical & Spectroscopic Profile
The efficacy of 3-chloro-1-propanol as a synthetic intermediate is rooted in its distinct physical and chemical properties. These parameters govern its behavior in reaction media, its purification, and its safe handling.
Physical and Chemical Properties
Quantitative data for 3-chloro-1-propanol has been consolidated for ease of reference. It is a colorless to pale-yellow liquid with a mild odor, and it is slightly denser than water.[2][3] Its solubility profile—miscible with water, alcohols, and ethers but insoluble in hydrocarbons—is a critical consideration for reaction and extraction solvent selection.[4]
| Property | Value | Source(s) |
| CAS Number | 627-30-5 | [2] |
| Molecular Formula | C₃H₇ClO | [2][5] |
| Molecular Weight | 94.54 g/mol | [2][5][6] |
| Appearance | Colorless to almost colorless clear liquid | [2][5][7] |
| Boiling Point | 160-162 °C (320-329 °F) at 760 mmHg | [4][5] |
| Melting Point | -20 °C | [6] |
| Density | 1.131 g/mL at 25 °C | [4][5] |
| Flash Point | 75 °C (167 °F) - closed cup | [6] |
| Refractive Index | n20/D 1.445 | [4] |
| Solubility | Soluble in water (50-100 mg/mL at 22.8 °C), alcohols, and ethers; insoluble in hydrocarbons. | [2][3][4] |
Analytical Characterization
The structural identity and purity of 3-chloro-1-propanol are routinely confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides a clear signature of the propyl backbone, typically showing distinct multiplets for the protons on each of the three carbons, influenced by the adjacent electron-withdrawing chloro and hydroxyl groups.[8][9]
-
¹³C NMR : The carbon spectrum will display three distinct peaks corresponding to the three carbon atoms of the propanol chain, with chemical shifts indicative of their bonding environment (C-OH, C-CH₂-C, C-Cl).[2][10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (typically around 3300-3400 cm⁻¹) and a C-Cl stretching vibration in the fingerprint region (around 650-750 cm⁻¹).[2]
-
Mass Spectrometry (MS) : Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification. The mass spectrum will show a characteristic fragmentation pattern, including a molecular ion peak and isotopic peaks corresponding to the presence of chlorine.[2][11]
-
Chromatography :
-
Gas Chromatography (GC) : GC is a standard method for assessing the purity of 3-chloro-1-propanol and for monitoring reaction progress. Derivatization, for instance with phenylboronic acid, can be employed to improve its gas chromatographic properties for trace analysis.[12][13][14]
-
High-Performance Liquid Chromatography (HPLC) : While less common for this specific compound, HPLC methods can be developed, particularly for analyzing reaction mixtures where non-volatile derivatives are formed.[15]
-
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-chloro-1-propanol stems from its bifunctional nature, allowing for selective reactions at either the hydroxyl or the chloro group.[5] This dual reactivity makes it a valuable electrophilic building block.[1]
Reactions of the Hydroxyl Group
The primary alcohol moiety undergoes typical alcohol reactions:
-
Esterification : Reacts with carboxylic acids or their derivatives to form corresponding esters.[1]
-
Etherification : Can be converted to ethers through reactions with alkyl halides or under acidic conditions.[1]
-
Oxidation : Can be oxidized to form 3-chloropropionaldehyde or, with a stronger oxidizing agent, 3-chloropropionic acid.[1]
Reactions of the Chloro Group
The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution:
-
With Amines : Forms amino alcohols, which are precursors to many pharmaceuticals and other biologically active molecules.[5]
-
With Thiols : Yields thioethers.[1]
-
With Cyanide : Extends the carbon chain, providing a route to compounds like γ-chlorobutyronitrile.[1]
The diagram below illustrates the primary reactive pathways of 3-chloro-1-propanol, showcasing its role as a versatile synthetic intermediate.
Caption: Key reactive pathways of 3-chloro-1-propanol.
Synthesis and Manufacturing
The most common and industrially viable method for synthesizing 3-chloro-1-propanol involves the reaction of 1,3-propanediol with hydrochloric acid.[16][17] The use of a catalyst like benzenesulfonic acid is crucial for improving reaction efficiency and preventing over-chlorination, which can lead to the formation of 1,3-dichloropropane.[17] This process is advantageous due to its high yield (often exceeding 95%), operational simplicity, and reduced generation of highly toxic waste.[17]
Experimental Protocol: Catalytic Synthesis from 1,3-Propanediol
This protocol is a representative laboratory-scale adaptation of the industrial process. The causality behind the two-step addition of HCl is to maintain a high concentration of the acid throughout the reaction, driving the equilibrium towards the product while managing the initial exotherm.
Materials:
-
1,3-Propanediol
-
Concentrated Hydrochloric Acid (HCl)
-
Benzenesulfonic Acid (catalyst)
-
Toluene
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
Procedure:
-
Initial Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-propanediol, a portion of the hydrochloric acid, and a catalytic amount of benzenesulfonic acid.[16][17]
-
First Heating Stage : Stir the mixture and heat to 80-100 °C. Maintain this temperature for approximately 3 hours.[17] This initial stage begins the conversion of the diol to the chlorohydrin.
-
Second Acid Addition : Cool the reaction mixture to approximately 50 °C. Safely add the remaining portion of hydrochloric acid to the flask.[16][17]
-
Second Heating Stage : Reheat the mixture to 80-100 °C and maintain with stirring for an additional 10 hours to drive the reaction to completion.[17] Monitor the reaction progress via GC analysis.[16]
-
Workup - Water Removal : Once the reaction is complete, transfer the mixture to a distillation apparatus. Add toluene and perform a reflux with a Dean-Stark trap to remove water azeotropically.[16][17]
-
Neutralization : Cool the mixture to room temperature. Carefully add sodium bicarbonate solution to neutralize the acidic catalyst and any remaining HCl until the oil phase is neutral.[16]
-
Purification : Separate the organic layer. Dry it over an anhydrous drying agent (e.g., MgSO₄). Filter to remove the drying agent. The solvent (toluene) can be removed by simple distillation, followed by vacuum distillation of the residue to yield pure 3-chloro-1-propanol.[16]
The following diagram outlines the logical workflow for this synthesis protocol.
Caption: Workflow for the synthesis of 3-chloro-1-propanol.
Key Applications in Drug Development and Research
3-Chloro-1-propanol is a cornerstone intermediate in the synthesis of numerous commercial products.
-
Pharmaceuticals : It is a critical intermediate for various Active Pharmaceutical Ingredients (APIs).[3][5] For example, it is used in the synthesis of the antiretroviral drug Nelfinavir and the antiplatelet agent Clopidogrel.[5][17] Its derivative, 3-Chloro-1-phenyl-1-propanol, is a key intermediate for Atomoxetine, a treatment for ADHD.[18][19]
-
General Organic Synthesis : It is used to produce cyclopropane and trimethylene oxide.[3][4]
-
Biochemical Research : It has been identified as an inhibitor of enzymes such as triosephosphate isomerase and glyceraldehyde 3-phosphate dehydrogenase, making it a useful tool in metabolic studies.[3][20]
-
Other Industries : It serves as a precursor in the manufacturing of agrochemicals, antiseptic agents, and dyes.[3]
Safety, Handling, and Storage
Due to its toxicity and chemical properties, strict adherence to safety protocols is mandatory when working with 3-chloro-1-propanol.
Hazard Identification
-
Toxicity : The compound is toxic and harmful if ingested or inhaled.[2][3] Overexposure can cause symptoms ranging from irritation to CNS depression, dizziness, and coma.[2][4]
-
Irritation : It is a skin, eye, and respiratory system irritant.[21][22]
-
Flammability : It is a combustible liquid and its vapors may form explosive mixtures with air.[2][21]
Handling and First Aid
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[21][23] All handling should be performed in a well-ventilated area or a chemical fume hood.[22]
-
Spill Management : In case of a spill, remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[22]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[21]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21]
-
Inhalation : Move the person to fresh air.[21]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[23]
-
Storage
-
Conditions : Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[21][23] The container should be kept tightly closed.
-
Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][21] The compound may also be sensitive to prolonged exposure to light.[4]
Conclusion
3-Chloro-1-propanol is a fundamentally important chemical intermediate whose value is defined by its bifunctional reactivity. Its well-characterized physical properties, predictable chemical behavior, and established synthesis routes make it a reliable tool for researchers and drug development professionals. However, its utility is matched by its potential hazards, necessitating a thorough understanding of and adherence to strict safety protocols. This guide provides the foundational knowledge required to leverage the synthetic potential of 3-chloro-1-propanol safely and effectively.
References
-
3-Chloro-1-propanol | C3H7ClO | CID 12313 . PubChem, National Institutes of Health. [Link]
-
Comprehensive Overview of 3-Chloro-1-propanol: Properties, Applications, and Safety . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Chemical synthesis method of 3-chloro-1-propanol.
-
Preparation of 3-chloro-1-propanol . PrepChem.com. [Link]
-
3-Chloropropan-1-ol;propane-1,2,3-triol;prop-1-ene . PubChem, National Institutes of Health. [Link]
-
3-chloro-1-propanol (C3H7ClO) . PubChemLite. [Link]
-
3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 . PubChem, National Institutes of Health. [Link]
-
3-Chloro-1-propanol . SpectraBase. [Link]
-
Beginning Problem #27 . WebSpectra - Problems in NMR and IR Spectroscopy. [Link]
-
1-Propanol, 3-chloro-, acetate | C5H9ClO2 | CID 12334 . PubChem, National Institutes of Health. [Link]
-
Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography . Seventh Sense Research Group. [Link]
-
Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry . PubMed. [Link]
-
3-Chloro-1-propanol - Hazardous Agents . Haz-Map. [Link]
-
Gas-liquid chromatography of 3-chloropropanediol . PubMed, National Institutes of Health. [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903 . Biointerface Research in Applied Chemistry. [Link]
-
Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study . ResearchGate. [Link]
-
3-Chloro-1-Propanol . Saflik Pharma. [Link]
Sources
- 1. 3-Chloro-1-propanol | 627-30-5 | Benchchem [benchchem.com]
- 2. 3-Chloro-1-propanol | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-Chloro-1-propanol | 627-30-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chloro-1-propanol | 627-30-5 | FC38664 | Biosynth [biosynth.com]
- 7. 3-Chloro-1-propanol | 627-30-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Beginning Problem #27 [webspectra.chem.ucla.edu]
- 9. 3-Chloro-1-propanol(627-30-5) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas-liquid chromatography of 3-chloropropanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. internationaljournalssrg.org [internationaljournalssrg.org]
- 16. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 17. Page loading... [guidechem.com]
- 18. nbinno.com [nbinno.com]
- 19. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 3-Chloro-1-propanol - Hazardous Agents | Haz-Map [haz-map.com]
- 21. fishersci.com [fishersci.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. chemicalbook.com [chemicalbook.com]
